This compound is classified under heterocyclic compounds, specifically imidazoquinolines. Its molecular formula is , with a molecular weight of approximately 259.73 g/mol. The compound is recognized for its role in drug development, particularly in the context of antiviral and anticancer activities .
The synthesis of 4-chloro-1H-imidazo[4,5-c]quinoline can be approached through several methods, with a focus on efficiency and yield.
For instance, a notable method involves a six-step synthesis that includes nitration, chlorination, amination, and subsequent cyclization using polyphosphoric acid or palladium catalysts .
The molecular structure of 4-chloro-1H-imidazo[4,5-c]quinoline features a fused ring system that combines imidazole and quinoline moieties.
CC(C)Cn1cnc2c(Cl)nc3ccccc3c12
, which provides a concise way to convey its chemical structure.InChI=1S/C14H14ClN3/c1-9(2)7-18-8-16-12-13(18)10-5-3-4-6-11(10)17-14(12)15/h3-6,8-9H,7H2,1-2H3
.4-Chloro-1H-imidazo[4,5-c]quinoline participates in various chemical reactions that are significant for its functionalization and application in drug development.
These reactions are crucial for modifying the compound's structure to enhance its biological activity or alter its pharmacokinetic properties.
The mechanism of action for 4-chloro-1H-imidazo[4,5-c]quinoline is primarily related to its interaction with biological targets such as receptors or enzymes involved in disease pathways.
Research indicates that derivatives of this compound may act as positive allosteric modulators for adenosine receptors, particularly A3 adenosine receptors. This interaction can lead to various cellular responses that may be beneficial in therapeutic contexts such as inflammation or cancer treatment .
The purity of synthesized compounds often exceeds 98%, indicating high-quality production methods .
The applications of 4-chloro-1H-imidazo[4,5-c]quinoline span across several fields:
Cyclization of 3,4-diaminoquinoline precursors represents the most direct route to the imidazo[4,5-c]quinoline core. Polyphosphoric acid (PPA) facilitates dehydrative ring closure at elevated temperatures (150–180°C), forming the fused imidazole ring through intramolecular condensation. This method yields the unsubstituted 1H-imidazo[4,5-c]quinoline scaffold but suffers from variable purity (60–75%) due to over-oxidation byproducts [4] [9]. Alternatively, trimethylorthoformate (TMOF)-mediated cyclization under reflux conditions (120°C, 8–12 hours) provides superior regiocontrol and higher yields (85–92%). TMOF acts as both solvent and formylating agent, generating an intermediate formamidine that undergoes spontaneous cyclization with ammonia elimination. Anhydrous conditions are critical to prevent hydrolysis and maintain reaction efficiency [6] [9].
A sequential nitration-chlorination-amination approach leverages substituted quinoline substrates. 4-Hydroxyquinoline undergoes regioselective nitration at C-3 using nitric acid/sulfuric acid mixtures, yielding 3-nitro-4-hydroxyquinoline as a crystalline solid (m.p. >300°C). This intermediate is converted to 4-chloro-3-nitroquinoline using phosphorus oxychloride (POCl₃) under reflux (110°C, 4–6 hours), achieving 70–85% conversion. Subsequent reduction of the nitro group (SnCl₂/HCl or catalytic hydrogenation) furnishes 3,4-diaminoquinoline, the direct precursor for imidazole ring formation [4] [5] [7].
Table 1: Comparative Core Scaffold Assembly Methods
Method | Reagents/Conditions | Key Intermediate | Yield Range | Advantages/Limitations |
---|---|---|---|---|
PPA Cyclization | PPA, 150–180°C, 3–5 h | 1H-imidazo[4,5-c]quinoline | 60–75% | Direct; requires rigorous purification |
TMOF Cyclization | TMOF, reflux, 8–12 h | 1H-imidazo[4,5-c]quinoline | 85–92% | High-purity product; moisture-sensitive |
Nitration-Chlorination | HNO₃/H₂SO₄ then POCl₃, reflux | 4-Chloro-3-nitroquinoline | 70–85% | Regioselective; scalable |
N-1 alkylation is achieved via nucleophilic displacement of C-4 chlorine by primary or secondary amines. Piperidine or isobutylamine reacts with 4-chloro-1H-imidazo[4,5-c]quinoline in polar aprotic solvents (e.g., DMF, acetonitrile) at 60–80°C, yielding N-1-piperidyl or N-1-isobutyl derivatives (75–90% yield). Tertiary amines like triethylamine catalyze the substitution by scavenging HCl [1] [9]. For C-2 functionalization, direct electrophilic substitution is impractical due to electron deficiency. Instead, Van Leusen multicomponent reactions install substituents during imidazole ring formation: 2-azidobenzaldehydes condense with TosMIC (tosylmethyl isocyanide) and amines (e.g., isobutylamine) to generate pre-functionalized imidazole intermediates, which undergo intramolecular cyclization [3] [6].
The C-4 chlorine atom is essential for nucleophilic displacement in drug derivatization. Chlorination of 4-hydroxy-1H-imidazo[4,5-c]quinoline using phosphorus oxychloride (POCl₃) requires careful optimization:
Table 2: Optimized Chlorination Conditions for C-4 Functionalization
Parameter | Suboptimal Conditions | Optimized Conditions | Impact on Yield/Purity |
---|---|---|---|
Solvent System | POCl₃ alone | POCl₃/1,2-dichlorobenzene (1:2) | Purity ↑ 25% (tar reduction) |
Catalyst | None | N,N-diethylaniline (5 mol%) | Reaction time ↓ 40% |
Reaction Duration | 4–6 h | 8–12 h | Conversion ↑ to >95% |
Workup | Direct distillation | Ice-water quench | Precipitation of pure HCl salt |
3-Nitro-4-hydroxyquinoline (CAS 50332-66-6) serves as the linchpin for synthesizing imiquimod and resiquimod derivatives. Its preparation involves:
3,4-Diaminoquinoline enables one-step imidazole annulation:
Table 3: Reduction Methods for 3,4-Diaminoquinoline Synthesis
Method | Conditions | Yield | Purity | Operational Challenges |
---|---|---|---|---|
Catalytic Hydrogenation | H₂ (50 psi), 10% Pd/C, EtOH, 25°C | 85–88% | >99% | Catalyst deactivation by Cl⁻ |
SnCl₂ Reduction | SnCl₂, conc. HCl, 70°C, 2 h | 80–83% | 90–95% | Tin waste disposal |
Fe/AcOH Reduction | Iron powder, acetic acid, reflux | 78–82% | 88–92% | Slow kinetics; colloidal byproducts |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2